Pinealon

Cognitive Function Aging Peptide Geroprotectors

Standard antioxidant peptides lack nuclear penetration and sequence-specific DNA binding, limiting gene regulation studies. Pinealon (Glu-Asp-Arg) solves this as a synthetic tripeptide that enters the nucleus and binds CNG/CAG oligonucleotides. - **Mechanism:** Direct nuclear translocation; site-specific DNA recognition; discriminates cytosine methylation status. - **Antihypoxic potency:** Ranked highest among Vilon, Epitalon, and Vesugen in hypobaric hypoxia models. - **Cognitive validation:** Superior to Cortexin in aged rodent Morris water maze learning outcomes. - **Dose window:** 10-100 nM for ROS suppression (30 min incubation; cerebellar granule cells/PC12). Lyophilized solid; 40 mg/mL solubility in H2O (warming/ultrasonic).

Molecular Formula C15H26N6O8
Molecular Weight 418.40 g/mol
Cat. No. B12403371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinealon
Molecular FormulaC15H26N6O8
Molecular Weight418.40 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1
InChIKeyQPRZKNOOOBWXSU-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinealon Neuroprotective Bioregulator Overview


Pinealon (Glu-Asp-Arg, CAS 175175-23-2) is a synthetic tripeptide developed as a short-chain analog of the bovine cerebral cortex-derived polypeptide complex Cortexin [1]. It is composed of L-glutamic acid, L-aspartic acid, and L-arginine, with a molecular weight of 418.40 g/mol . The compound is documented in the MeSH database as a synthetic tripeptide that increases cell viability by suppressing free radical levels and activating proliferative processes [2]. Pinealon is one of several short regulatory peptides (including epitalon and vesugen) studied for neuroprotective and geroprotective effects, primarily within the Russian scientific literature [1].

✓
Nuclear & DNA-binding research Peptide penetrates nucleus and binds CNG/CAG motifs; supports epigenetic and transcriptional regulation studies.
✓
Antioxidant protection screening Reported ROS suppression and cell viability support in models of oxidative stress; not a simple radical scavenger.
✓
Gene expression regulation context Dual-phase action may modulate proliferative processes; suitable for pathway-response studies beyond receptor-mediated mechanisms.

Why Pinealon Is Irreplaceable


Within the class of short-chain neuropeptides, Pinealon (Glu-Asp-Arg) exhibits a unique dual-action profile—ROS suppression coupled with direct genomic interaction—that is not uniformly shared by other tripeptides (e.g., Vesugen, Lys-Glu-Asp) or tetrapeptides (e.g., Epitalon, Ala-Glu-Asp-Gly) [1]. Furthermore, comparative studies reveal that Pinealon's functional outcomes diverge markedly from the polypeptide complex Cortexin, which serves as its conceptual precursor [2]. In learning and memory paradigms, Pinealon demonstrates a prevalent positive effect compared to Cortexin, while in free radical regulation, Cortexin exerts a more pronounced effect, indicating distinct mechanistic targets [2][3]. These divergent, dose-dependent properties underscore the critical need for specific compound selection; generic substitution within this peptide class cannot be assumed to yield equivalent experimental or functional outcomes.

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Sequence-dependent nuclear entry Non-homologous peptides (Vilon, Epitalon) lack Glu-Asp-Arg motif; nuclear penetration and DNA binding may not transfer.
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Dual-phase concentration response ROS suppression saturates at lower concentrations, while proliferation effects continue; simple antioxidants cannot replicate this profile.
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Endpoint profile mismatch Cortexin shows stronger caspase-3 modulation, but Pinealon yields better functional learning outcomes; bidirectional differentiation limits direct substitution.

Pinealon Comparative Evidence


Antihypoxic Potency Ranking

Pinealon demonstrates a prevalent positive effect on spatial learning in both young and old rats when compared directly to Cortexin. In a Morris water maze paradigm, Pinealon-treated animals exhibited significantly improved navigation learning relative to Cortexin-treated animals [1].

Antihypoxic ranking
Head-to-head
1st / 4 Most pronounced protective effect among Vilon, Epitalon, Vesugen
Supports antihypoxic screening context
Qualitative ranking; quantitative fold-change unavailable
Cognitive Function Aging Peptide Geroprotectors

Spatial Learning in Morris Water Maze

In a direct comparative study of aged rats subjected to hypoxic stress, Cortexin exhibited a more pronounced effect on reducing free radical processes and caspase-3 activity in the brain than Pinealon [1]. This indicates that while both are neuroprotective, Cortexin is a more potent inhibitor of this specific apoptotic executioner pathway under hypoxic conditions.

Spatial learning
Head-to-head
Prevalent positive effect on learning in young and old rats vs. Cortexin; Morris water maze
Supports cognitive endpoint interpretation
Cortexin comparator; caspase-3 divergent
Neuroprotection Apoptosis Caspase-3

Free Radical and Caspase-3 Modulation

In a rat model of experimental diabetes, Pinealon demonstrated a dose-dependent effect on the maintenance of previously acquired skills in the Morris maze. The most positive effect was observed at a dose of 100 ng/kg, where the expression of NMDA receptor subunit genes (Grin1, Grin2b, Grin2d) showed minimal deviation from control values and an increased Grin2a/Grin2b ratio compared to 50 ng/kg and 200 ng/kg doses .

Free radical & caspase-3
Head-to-head
Cortexin > Pinealon for oxidative/apoptotic markers; Pinealon > Cortexin for learning
Bidirectional endpoint differentiation
Cortexin stronger on free radical modulation
Diabetes Cognitive Function NMDA Receptors

Clinical Geroprotective Efficacy

In a model of hypobaric hypoxia, Pinealon (Glu-Asp-Arg) demonstrated the most pronounced antihypoxic effect among a panel of short regulatory peptides that included Vilon, Epitalon, and Vesugen [1]. This class-level inference positions Pinealon as the most efficacious candidate in this specific stress paradigm.

Geroprotective efficacy
Reported endpoint context
Clinical cohort (n=32); Vesugen showed more visible geroprophylactic effect; both slowed aging indicators
Reported geroprotective endpoint context
Polymorbidity patients; Vesugen comparator
Hypoxia Neuroprotection Short Peptides

Pinealon Research Applications


Hypobaric Hypoxia Neuroprotection

Pinealon is the preferred compound for investigations into age-related cognitive decline and geroprotective interventions, particularly when the research outcome is improved spatial learning and memory. Its demonstrated prevalent positive effect over Cortexin in the Morris water maze in aged rats [1] makes it a superior choice for studies requiring robust cognitive performance metrics in aging populations.

Cognitive Aging & Spatial Memory

For preclinical research exploring therapeutic strategies for stroke, perinatal hypoxia, or other hypoxic-ischemic brain injuries, Pinealon offers the most potent antihypoxic profile among its class of short regulatory peptides (Vilon, Epitalon, Vesugen) [2]. Its selection is justified by its superior, class-level efficacy in mitigating the effects of oxygen deprivation.

Epigenetic & Transcriptional Regulation

In experimental models of diabetes mellitus where cognitive resilience and skill maintenance are the primary endpoints, Pinealon's well-defined, dose-dependent effects on NMDA receptor gene expression and spatial memory retention make it a precisely calibrated research tool. The identification of 100 ng/kg as the optimal dose for preserving cognitive function in diabetic rats provides a critical evidence-based parameter for rigorous experimental design.

Application
Selection Property
Validation Focus
Hypobaric hypoxia neuroprotection studies
Comparative antihypoxic ranking context
Neuronal survival endpoint validation
Spatial learning and memory aging models
Behavioral endpoint context over biochemical markers
Morris water maze performance validation
DNA binding and epigenetic regulation studies
Sequence-specific DNA interaction profile
CNG/CAG motif binding and methylation review
In vitro oxidative stress assays
Reported ROS suppression dose range
Dose-response window verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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